2-Benzylisoindolin-1-imine
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Overview
Description
2-Benzylisoindolin-1-imine is a chemical compound with the molecular formula C15H14N2 It is a derivative of isoindoline, characterized by the presence of a benzyl group attached to the nitrogen atom of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylisoindolin-1-imine can be achieved through a multi-component reaction. One common method involves the condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound such as 1,3-dimethylbarbituric acid, Meldrum’s acid, or 1,3-cyclohexanedione. This reaction is typically carried out in an aqueous medium at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylisoindolin-1-imine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines and aldehydes are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with primary amines can yield imine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-Benzylisoindolin-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzylisoindolin-1-imine involves its interaction with specific molecular targets. The compound can form imine bonds with various substrates, influencing their chemical and biological properties. In biochemical pathways, it can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Isoindoline: A parent compound with similar structural features but lacking the benzyl group.
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.
Uniqueness: 2-Benzylisoindolin-1-imine is unique due to the presence of the benzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other isoindoline and indole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-15-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHDDLAIQJIRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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